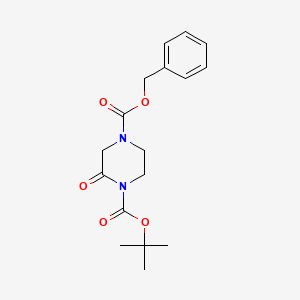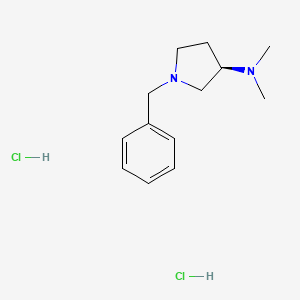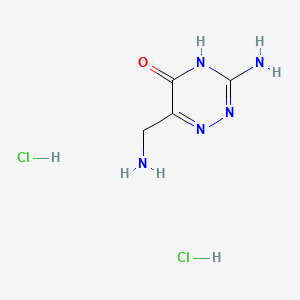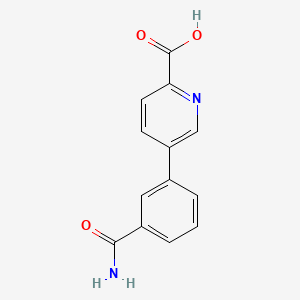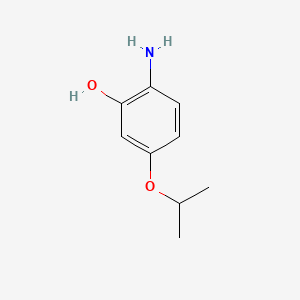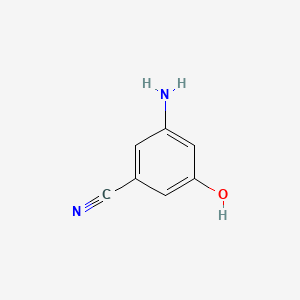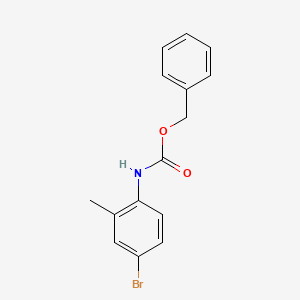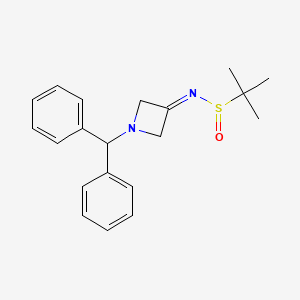
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate” is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 .
Molecular Structure Analysis
This molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Applications De Recherche Scientifique
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, such as N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, play a crucial role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, offering a general access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the core motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Sulfonamide Drug Development
Sulfonamide compounds, including derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, are a significant class of synthetic antibiotics used for treating bacterial infections and other conditions caused by microorganisms. They are also known as sulfa drugs and have been the basis of therapy against bacterial infections prior to the discovery of penicillin. Beyond their antibacterial properties, sulfonamides have found applications in treating conditions such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The article by Gulcin and Taslimi (2018) presents the main classes of sulfonamide inhibitors investigated from 2013 to present, highlighting their utility against a wide range of conditions including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pharmacological Profile of Benzothiazepine
The derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide have been explored for their potential in the development of benzothiazepines, which are compounds with significant pharmacological interest. Benzothiazepines and their derivatives exhibit a diverse range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. This review by Dighe et al. (2015) emphasizes the importance of the benzothiazepine structure in drug research, highlighting the need for the synthesis of new compounds with this moiety for improved efficacy and safety in various therapeutic areas (Dighe et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-20(2,3)24(23)21-18-14-22(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHHZMADJVANJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718470 |
Source


|
| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide | |
CAS RN |
1263296-74-7 |
Source


|
| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

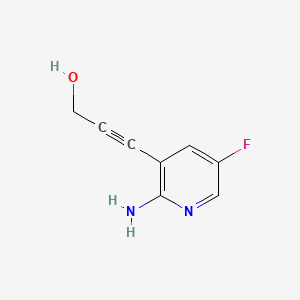

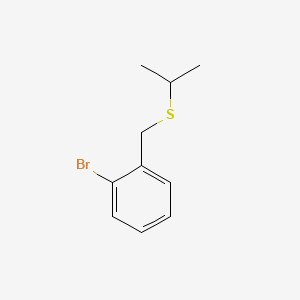
![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)
